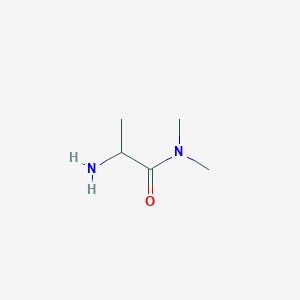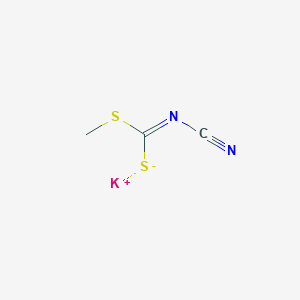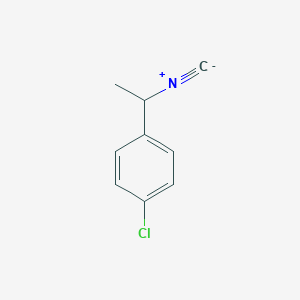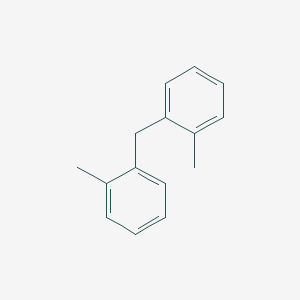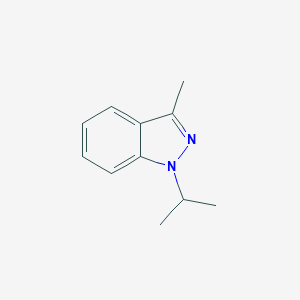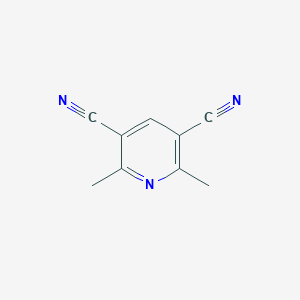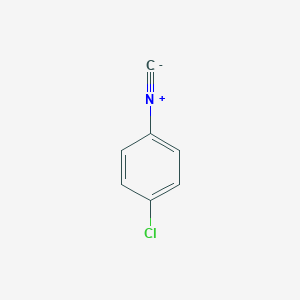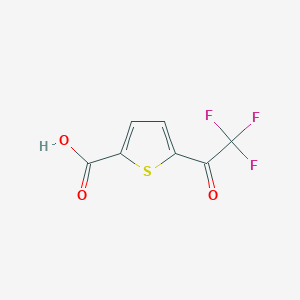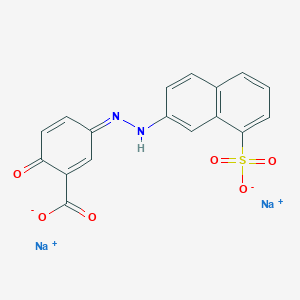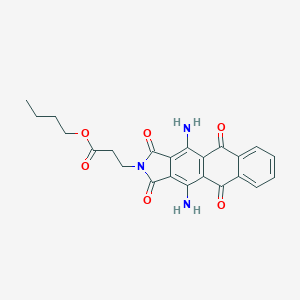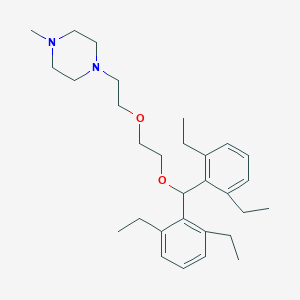
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biology.
Mecanismo De Acción
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been shown to have a unique mechanism of action. It has been found to bind to the dopamine D2 receptor and inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can lead to increased activity in the mesolimbic pathway. This pathway is involved in reward and motivation and is believed to play a role in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has several advantages for lab experiments. It is a highly pure compound that can be synthesized using various methods. It has unique properties that make it useful in the synthesis of MOFs and other materials. However, it also has limitations, such as its potential for addiction-related effects and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the study of piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl-. One direction is the development of new synthesis methods that can yield higher purity products with better yields. Another direction is the study of its potential applications in the field of medicine, such as its potential as a treatment for addiction-related disorders. Additionally, the study of its mechanism of action and its effects on the brain can provide insights into the neurobiology of addiction and reward.
Métodos De Síntesis
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- can be synthesized using various methods. One of the most commonly used methods is the reaction of 1-(2-(2-(2,6-diethylphenyl)ethoxy)ethoxy)ethylamine with 4-methyl-1,2-diaminobenzene in the presence of a catalyst. This method yields a high purity product with good yields.
Aplicaciones Científicas De Investigación
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- has been extensively used in scientific research for its unique properties. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis.
Propiedades
Número CAS |
10140-08-6 |
|---|---|
Nombre del producto |
Piperazine, 1-(2-(2-(bis(2,6-diethylphenyl)methoxy)ethoxy)ethyl)-4-methyl- |
Fórmula molecular |
C30H46N2O2 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
1-[2-[2-[bis(2,6-diethylphenyl)methoxy]ethoxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C30H46N2O2/c1-6-24-12-10-13-25(7-2)28(24)30(29-26(8-3)14-11-15-27(29)9-4)34-23-22-33-21-20-32-18-16-31(5)17-19-32/h10-15,30H,6-9,16-23H2,1-5H3 |
Clave InChI |
LKAFZYPMWORKEH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C(C2=C(C=CC=C2CC)CC)OCCOCCN3CCN(CC3)C |
Otros números CAS |
10140-08-6 |
Sinónimos |
1-[2-[2-[Bis(2,6-diethylphenyl)methoxy]ethoxy]ethyl]-4-methylpiperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



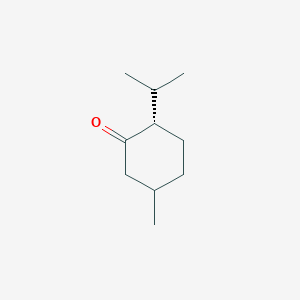
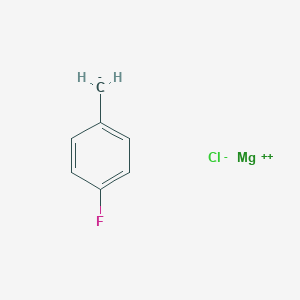
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
